molecular formula C11H22N2O2 B13254237 tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate

Cat. No.: B13254237
M. Wt: 214.30 g/mol
InChI Key: MKPSIBMCFWUOIA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate ( 2174002-67-4) is a nitrogen-containing heterocyclic compound of high interest in medicinal and organic chemistry . It features a central azetidine ring, a four-membered saturated ring system that serves as an important pharmacophore in drug discovery due to its ability to influence the physicochemical and metabolic properties of molecules . The structure is functionalized with a 2-aminopropyl side chain and protected by a tert-butyloxycarbonyl (Boc) group on the ring nitrogen, which enhances stability during synthetic processes and allows for selective deprotection under mild acidic conditions. This compound is primarily used as a key building block for the synthesis of more complex molecules . Its structure makes it a valuable precursor for the generation of conformationally restricted amino acid analogues and peptides, which are useful for creating DNA-encoded libraries and investigating biologically active substances . The presence of both a primary amine and a protected secondary amine provides two distinct handles for chemical modification, enabling researchers to construct diverse molecular architectures through amide bond formation, nucleophilic substitution, and other coupling reactions. In scientific research, azetidine derivatives similar to this compound have been investigated for their potential application in the structure-based drug design of enzyme inhibitors, such as phosphodiesterase 9A inhibitors with potential for Alzheimer's treatment . The azetidine ring is a common subunit in several biologically active molecules and approved therapeutics, including antihypertensive agents, highlighting the relevance of this scaffold in pharmaceutical development . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

MKPSIBMCFWUOIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis typically begins with azetidine or azetidine derivatives, which are functionalized to introduce the 2-aminopropyl substituent and protected by the tert-butoxycarbonyl (Boc) group to stabilize the molecule during subsequent reactions.

  • Boc Protection Step: The azetidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This step prevents undesired side reactions and enhances solubility in organic solvents.

  • 2-Aminopropyl Introduction: The 2-aminopropyl group is introduced through nucleophilic substitution or reductive amination reactions involving appropriate precursors such as 2-aminopropane or its derivatives.

  • Purification: The reaction mixtures are purified using chromatographic techniques (e.g., column chromatography) to isolate the target compound with high purity.

This approach is summarized in Table 1 below.

Step Reagents/Conditions Purpose Notes
1 Azetidine + tert-butyl chloroformate + triethylamine Boc protection of azetidine nitrogen Performed under controlled temperature to avoid side reactions
2 Reaction with 2-aminopropane or equivalent Introduction of 2-aminopropyl substituent May involve reductive amination or nucleophilic substitution
3 Purification (column chromatography) Isolation of pure this compound Use of organic solvents like dichloromethane

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors to optimize reaction control and product consistency. Automated reagent addition and temperature regulation improve yield and scalability. The use of green chemistry principles, such as minimizing hazardous solvents and waste, is increasingly incorporated.

  • Continuous flow reactors allow precise control over reaction times and temperatures, enhancing reproducibility.

  • Automated systems reduce human error and improve safety during reagent handling.

Alternative Synthetic Routes and Related Azetidine Derivatives

Several patents and literature sources describe related synthetic methodologies that can inform the preparation of this compound, including:

  • Oxidation and Protection of Azetidine Derivatives: For example, oxidation of hydroxyl groups on azetidine rings to ketones followed by Boc protection, as described in Chinese patents, though these methods may involve environmentally unfriendly solvents like dioxane and dimethyl sulfoxide and may have lower yields due to impurity formation.

  • Reductive Amination Using Sodium Triacetoxyborohydride: This method is used for related compounds such as tert-butyl 3-(benzylamino)azetidine-1-carboxylate, where an aminoazetidine derivative is reacted with an aldehyde in the presence of sodium triacetoxyborohydride in dichloromethane under inert atmosphere, yielding high purity products with good yields (~72%).

  • Acetoxylation and Hydrolysis: Conversion of tert-butyl 3-iodoazetidine-1-carboxylate to tert-butyl 3-hydroxyazetidine-1-carboxylate via acetoxylation and subsequent hydrolysis, which can be a precursor step in more complex synthetic sequences.

Green and Facile Synthetic Approaches

Recent research emphasizes green chemistry approaches for azetidine derivatives synthesis:

  • Use of commercially available, low-cost starting materials such as benzylamine.

  • Employment of microchannel reactors for green oxidation reactions, which provide efficient heat and mass transfer, reducing reaction times and waste.

  • These methods are suitable for scale-up and industrial production, aligning with environmental and economic considerations.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Disadvantages Yield Range Environmental Impact
Boc Protection + 2-Aminopropylation Azetidine, tert-butyl chloroformate, triethylamine, 2-aminopropane Straightforward, widely used in medicinal chemistry Requires careful temperature control; purification needed Moderate to high Moderate (organic solvents used)
Oxidation + Boc Protection 3-Hydroxyazetidine derivatives, ethanedioyl chloride, DMSO, triethylamine Enables functional group transformation Generates impurities; uses non-green solvents (DMSO, dioxane) Lower yield Poor (toxic solvents)
Reductive Amination Aminoazetidine, aldehydes, sodium triacetoxyborohydride, dichloromethane High yield, mild conditions, good selectivity Requires inert atmosphere; solvent toxicity ~72% Moderate
Acetoxylation + Hydrolysis tert-Butyl 3-iodoazetidine-1-carboxylate, potassium acetate, DMSO, KOH Useful intermediate preparation Multi-step, requires heating and careful monitoring Not specified Moderate to poor
Green Synthesis (Microchannel Reactor) Benzylamine, green oxidants, microchannel reactor Environmentally friendly, scalable Requires specialized equipment High Good (green solvents, less waste)

Summary of Research Findings

  • The Boc protection of azetidine nitrogen followed by introduction of the 2-aminopropyl group via nucleophilic substitution or reductive amination remains the core synthetic strategy.

  • Industrial methods increasingly utilize continuous flow reactors and automation to improve efficiency and reproducibility.

  • Alternative routes involving oxidation and functional group transformations exist but often suffer from lower yields and environmental concerns due to solvent use.

  • Reductive amination using sodium triacetoxyborohydride in dichloromethane provides a high-yielding and selective method relevant to structurally related azetidine derivatives.

  • Green chemistry approaches, including microchannel reactor technology, offer promising avenues for sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Functional Group Variations

The substituent on the azetidine ring critically influences reactivity, stability, and biological activity. Below is a comparison with key analogs:

Compound Name Substituent Key Functional Group Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate 2-aminopropyl Primary amine ~214* High nucleophilicity; forms hydrogen bonds; moderate lipophilicity
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl Bromine 264.16 Electrophilic bromine for substitution; logP (iLOGP) = 1.62; TPSA = 29.54 Ų
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 2-ethoxycarbonyl ethyl Ester 243.30 Hydrolytically stable ester; logS (ESOL) = -2.25; moderate BBB permeability
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-hydroxyethyl Hydroxyl 201.26 Polar (TPSA = 55.48 Ų); forms hydrogen bonds; low GI absorption
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate Methoxycarbonyl propanoyl Ketone ester 257.28 Extended conjugation; potential metabolic instability; high synthetic accessibility

*Estimated based on molecular formula C11H22N2O2.

Biological Activity

Introduction

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS No. 2174002-67-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered saturated heterocycle containing nitrogen. Its structure can be represented as follows:

C10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{2}

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
  • Receptor Modulation: It may bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In assays involving various cancer cell lines, including breast cancer (SK-BR-3), it has been observed to hinder cell proliferation significantly. The specific pathways affected by the compound are still under investigation, but it is believed to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.
  • Anticancer Activity:
    • In a cytotoxicity assay on SK-BR-3 cells, the compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating potent anticancer activity compared to standard chemotherapeutics.
  • Neuroprotection:
    • In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective effect against oxidative damage.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylateModerateNoNo
tert-Butyl 3-(2-aminoisobutyl)azetidine-1-carboxylateNoModerateYes

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